Psilomethoxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2433-31-0 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)7-6-9-8-14-10-4-5-11(17-3)13(16)12(9)10/h4-5,8,14,16H,6-7H2,1-3H3 |
InChI Key |
YTBHRCRBKLRGBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=C(C=C2)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for Psilomethoxin
Chemical Synthesis Approaches
The controlled, unambiguous production of Psilomethoxin for analytical and research purposes relies on established organic chemistry principles. Several synthetic routes have been proposed and utilized, primarily starting from functionalized indole (B1671886) precursors. These methods provide authenticated reference standards crucial for verifying claims of its natural occurrence.
A robust and common method for synthesizing this compound involves a multi-step sequence starting from 4-hydroxy-5-methoxyindole. This pathway is a classic application of indole chemistry for tryptamine (B22526) synthesis.
The general reaction scheme proceeds as follows:
Activation of the C3 Position: The synthesis begins with the reaction of the starting material, 4-hydroxy-5-methoxyindole, with oxalyl chloride in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This electrophilic substitution reaction occurs preferentially at the electron-rich C3 position of the indole ring, forming an indol-3-ylglyoxylyl chloride intermediate.
Amidation: The highly reactive acid chloride intermediate is then immediately treated with an excess of dimethylamine (B145610). This nucleophilic acyl substitution reaction replaces the chloride with a dimethylamino group, yielding N,N-dimethyl-2-(4-hydroxy-5-methoxy-1H-indol-3-yl)-2-oxoacetamide.
Reduction: The final step involves the complete reduction of both the amide and ketone carbonyl groups. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4) or a borane (B79455) complex (e.g., BH3•THF), is used. This reduction converts the glyoxylylamide moiety into the N,N-dimethylaminoethyl side chain, yielding the final product, this compound.
In some variations, the phenolic hydroxyl group at the C4 position may be protected (e.g., as a benzyl (B1604629) ether) prior to the reaction sequence to prevent side reactions and then deprotected in the final step.
| Step | Starting Material | Key Reagents | Intermediate Product |
|---|---|---|---|
| 1. Activation | 4-hydroxy-5-methoxyindole | Oxalyl chloride ((COCl)₂) | (4-hydroxy-5-methoxy-1H-indol-3-yl)glyoxylyl chloride |
| 2. Amidation | (4-hydroxy-5-methoxy-1H-indol-3-yl)glyoxylyl chloride | Dimethylamine (HN(CH₃)₂) | N,N-dimethyl-2-(4-hydroxy-5-methoxy-1H-indol-3-yl)-2-oxoacetamide |
| 3. Reduction | N,N-dimethyl-2-(4-hydroxy-5-methoxy-1H-indol-3-yl)-2-oxoacetamide | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | This compound (4-HO-5-MeO-DMT) |
The Anthony-Speeter synthesis is a well-known named reaction that provides a direct route to tryptamines from indoles. The synthesis of this compound is a direct adaptation of this methodology. This approach is fundamentally identical to the multi-step pathway described in 2.1.1 but is often cited under this specific name.
The adaptation for this compound requires the use of 4-hydroxy-5-methoxyindole as the substrate. The process involves the sequential, one-pot addition of oxalyl chloride and then dimethylamine to the indole, followed by the reduction of the resulting intermediate with a strong reducing agent like LiAlH4. This method is valued for its reliability and straightforward application to variously substituted indoles.
To improve efficiency and reduce the need for isolating intermediates, one-pot synthetic strategies can be employed. In this context, the entire sequence from the indole to the final tryptamine is performed in a single reaction vessel.
Anthony-Speeter Tryptamine Synthesis (STS) Adaptation
Alleged Biosynthesis and Scientific Validation
The hypothesis that this compound could be produced biologically by certain fungi generated considerable interest. However, rigorous scientific scrutiny has been applied to validate these claims, leading to a consensus based on advanced analytical evidence.
The central hypothesis for the natural origin of this compound centered on the concept of enzymatic biotransformation. It was proposed that specific cultivated strains of mushrooms, often referred to as a "PM" variant of Psilocybe cubensis or Psilocybe natalensis, could produce this compound when exposed to a precursor molecule, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
The proposed biochemical pathway involved a hydroxylation reaction. Fungal enzyme systems, likely belonging to the cytochrome P450 monooxygenase family, were hypothesized to catalyze the addition of a hydroxyl (-OH) group to the C4 position of the 5-MeO-DMT indole ring. These enzymes are well-known in fungi for their role in detoxification and secondary metabolism, often performing highly specific oxidation reactions. The alleged process would convert the exogenous 5-MeO-DMT substrate into 4-HO-5-MeO-DMT (this compound) within the fungal mycelium or fruiting body.
To test the biotransformation hypothesis, multiple independent research groups conducted detailed chemical analyses of mushroom samples purported to contain this compound. These investigations utilized sophisticated analytical techniques to unambiguously identify the compounds present.
The primary challenge in this analysis is that this compound is an isomer of psilocin (4-HO-DMT); they share the exact same molecular mass. Therefore, simple mass spectrometry (MS) alone is insufficient for positive identification. Distinguishing between these isomers requires methods that can probe their unique structural differences.
Key analytical findings include:
Initial Ambiguity: Early analyses using Liquid Chromatography-Mass Spectrometry (LC-MS) detected a compound with the correct mass-to-charge ratio (m/z) for this compound/psilocin. However, without an authenticated this compound reference standard, it was impossible to confirm its identity based on chromatographic retention time or MS/MS fragmentation patterns.
The scientific consensus, based on replicable, high-confidence analytical data, is that this compound is not biosynthesized by the tested Psilocybe species. The initial claims were likely the result of misidentification due to the isomeric relationship with psilocin and the lack of appropriate analytical reference standards at the time.
| Study Focus | Analytical Method(s) Employed | Key Finding |
|---|---|---|
| Initial Claims Analysis | LC-MS | Detected a compound with the correct molecular mass for this compound/psilocin, leading to ambiguity. |
| Independent Verification Studies | LC-HRMS, Tandem MS (MS/MS) with authenticated standards | Chromatographic retention time and fragmentation patterns of the compound in mushroom samples matched psilocin, not this compound. |
| Structural Elucidation Studies | Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Provided conclusive structural evidence confirming the presence of psilocin and the absence of this compound in the analyzed samples. |
| Overall Scientific Consensus | Combination of all above methods | Claims of this compound biosynthesis in Psilocybe species are not supported by rigorous analytical evidence. The detected compound is psilocin. |
Implications for Established Fungal Biosynthetic Pathways of Tryptamines
The proposition of producing this compound through the cultivation of Psilocybe mushrooms fed with 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) carries significant implications for the established understanding of fungal biochemistry. This hypothesis directly challenges the known enzymatic pathways responsible for producing tryptamines like psilocybin.
The established biosynthetic pathway for psilocybin in fungi, particularly in the genus Psilocybe, involves four primary enzymes:
PsiD : A tryptophan decarboxylase that converts L-tryptophan into tryptamine. researchgate.netnih.gov
PsiH : A monooxygenase that hydroxylates the indole ring of tryptamine at the 4-position to produce 4-hydroxytryptamine (B1209533) (norpsilocin). researchgate.netnih.govchemrxiv.org
PsiM : A methyltransferase that catalyzes the N-methylation to produce psilocin. researchgate.netresearchgate.net
PsiK : A kinase that facilitates the phosphorylation step to create psilocybin. researchgate.netmdpi.com
The central point of contention raised by the this compound hypothesis revolves around the substrate specificity of the PsiH enzyme. chemrxiv.org It is theorized that by introducing 5-MeO-DMT into the mushroom's growing substrate, the fungus could utilize its native enzymatic machinery—specifically the PsiH monooxygenase—to add a hydroxyl group at the 4-position of the 5-MeO-DMT molecule, thereby creating this compound (4-HO-5-MeO-DMT). chemrxiv.orgkykeonanalytics.com
Research Findings and Controversies
This proposed biotransformation has been a subject of significant debate and scientific scrutiny. A 2023 analytical study, titled "Fungi Fiction," investigated samples from an organization claiming to produce this compound through this method. chemrxiv.orgchemrxiv.org Using ultra-performance liquid chromatography with high-resolution mass spectrometry (UPLC-HRMS), the researchers found no evidence of this compound or its hypothetical phosphorylated prodrug, 5-MeO-psilocybin. chemrxiv.orgwikipedia.org Instead, the samples contained the tryptamines typically found in psilocybin mushrooms: psilocybin, psilocin, and baeocystin (B1212335). chemrxiv.orgiflscience.com
The authors of "Fungi Fiction" argue that the biosynthesis of this compound from 5-MeO-DMT is "unexpected." chemrxiv.org They contend that the structural dissimilarities between 5-MeO-DMT and tryptamine, the natural substrate for the PsiH enzyme, make it unlikely that the enzyme would accept 5-MeO-DMT without substantial alterations to its specificity and function. researchgate.netchemrxiv.org Furthermore, if the initial hydroxylation by PsiH were to occur, it is plausible that the PsiK enzyme would then phosphorylate the resulting this compound to produce 5-MeO-psilocybin; however, this compound was also absent in the analyses. chemrxiv.orgwikipedia.org
Ultimately, the debate surrounding this compound's biosynthesis highlights a key area for future research in mycology and biochemistry. While direct analytical evidence for its production in fungi remains elusive and contested, the underlying hypothesis forces a re-examination of the substrate flexibility and potential promiscuity of the enzymes in the tryptamine biosynthetic pathway.
Analytical Chemistry and Characterization of Psilomethoxin
Advanced Chromatographic and Spectrometric Techniques for Detection
The unambiguous identification of novel psychoactive substances like Psilomethoxin within complex sample matrices, such as fungal biomass, necessitates the use of highly sensitive and selective analytical technologies. researchgate.netresearchgate.net
Ultra-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UPLC-HRMS)
UPLC-HRMS has been the primary technique employed in the analytical investigation of this compound claims. chemrxiv.orgchemrxiv.org This method offers high chromatographic resolution, separating compounds in a mixture with great efficiency, coupled with the precise mass-resolving power of HRMS to determine elemental composition. researchgate.net
In studies investigating samples purported to contain this compound, UPLC-HRMS analyses were conducted to search for the specific mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). chemrxiv.orgresearchgate.net For this compound (C₁₃H₁₈N₂O₂), the expected exact mass is 234.1368, corresponding to a protonated adduct m/z of 235.1441. researchgate.net Despite targeted searches for this specific ion, analyses of samples provided by proponents of this compound's biosynthesis failed to detect it. chemrxiv.orgresearchgate.net Instead, these analyses unambiguously identified known Psilocybe alkaloids. chemrxiv.orgwikipedia.org
A 2023 study by Williamson and Sherwood provides a clear example of this application. Their UPLC-HRMS analysis of a product claimed to be this compound found no evidence of the compound. The selected ion chromatograms for the m/z corresponding to this compound were indistinguishable from blank runs, indicating its absence at detectable levels. chemrxiv.orgresearchgate.net
Application of Hyphenated Techniques for Identification and Quantification in Complex Matrices
The use of hyphenated techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is critical for differentiating structurally similar compounds in complex biological matrices. In the case of this compound, the matrix is typically ground fungal material, which contains a multitude of compounds that can interfere with analysis. kykeonanalytics.comresearchgate.net
LC-HRMS allows for the separation of individual tryptamines based on their retention time in the chromatography column, followed by their identification through high-accuracy mass measurement. researchgate.net This dual-verification process is essential. For instance, analysis of purported this compound samples revealed the presence of psilocybin, psilocin, and baeocystin (B1212335), which were identified by comparing their retention times and mass spectra to those of authenticated reference standards. chemrxiv.org The absence of a peak corresponding to the reference standard for this compound, alongside the clear detection of other known tryptamines, provides strong evidence against its presence in the analyzed samples. chemrxiv.org
Methodological Considerations for Analytical Validation
The validation of any analytical method for a novel compound is a rigorous process that ensures the results are accurate, reliable, and reproducible. nih.gov This is particularly critical when extraordinary claims are made about a new substance. chemrxiv.org
Utilization of Authentic Reference Standards for Comparative Analysis
A cornerstone of definitive analytical identification is the use of authentic, well-characterized reference standards. chemrxiv.orgsanbio.nl In the analysis of this compound, researchers have chemically synthesized the pure compound to serve as a reference material. chemrxiv.org This allows for direct comparison with samples being tested.
During UPLC-HRMS analysis, the synthesized this compound standard is run to determine its exact retention time and fragmentation pattern (mass spectrum). chemrxiv.org Any sample claimed to contain this compound must produce a peak at the identical retention time with the identical mass spectrum as the reference standard under the same analytical conditions. chemrxiv.org In published studies, while the reference standards for psilocybin and psilocin matched the compounds found in the tested material, no component in the material matched the authentic reference standard for this compound. chemrxiv.org
| Compound | Expected m/z ([M+H]⁺) | Retention Time (min) | Detection Status in Sample |
|---|---|---|---|
| This compound | 235.1441 | Not Applicable (Not Detected) | Not Detected |
| 5-MeO-DMT | 219.1 | 5.1 | Not Detected |
| Psilocybin | 285.1 | 3.2 | Detected |
| Psilocin | 205.1 | 4.5 | Detected |
This table is a representation of findings where known tryptamines were detected in samples purported to contain this compound, while this compound itself was not found. Data compiled from published research. chemrxiv.org
Strategies for Accurate Quantitation and Matrix Effects Correction
When moving from qualitative identification to quantitative analysis (determining the amount of a substance), correcting for matrix effects is crucial. nih.gov Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) due to other co-eluting components from the sample matrix. nih.govojp.gov
Strategies to mitigate matrix effects include:
Internal Standards: A known amount of a structurally similar, stable isotopically-labeled version of the analyte (e.g., deuterated this compound) is added to every sample. Since the internal standard behaves almost identically to the analyte during extraction and ionization, any signal suppression or enhancement it experiences can be used to correct the analyte's signal.
Matrix-Matched Calibration: Calibration curves are prepared by spiking known concentrations of the analyte into a blank matrix (e.g., mushroom biomass known to be free of the analyte). This ensures that the calibration standards are affected by the matrix in the same way as the unknown samples, leading to more accurate quantification. nih.gov
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte's ionization.
These techniques are standard practice in forensic and clinical toxicology to ensure that quantitative results are accurate and legally defensible. nih.gov
Importance of Rigorous Scientific Validation in Novel Compound Claims
The case of this compound underscores the critical importance of rigorous, independent scientific validation for any claims regarding novel psychoactive substances (NPS). chemrxiv.orghtx.gov.sg Claims made without supporting, peer-reviewed analytical data can be misleading. wikipedia.orgchemrxiv.org The scientific method demands that hypotheses, such as the biosynthesis of this compound in mushrooms fed 5-MeO-DMT, be testable and reproducible. chemrxiv.org
The analytical investigations into this compound serve as a case study in applying the scientific method to verify extraordinary claims. chemrxiv.orgchemrxiv.org By using validated, high-technology methods, comparing results against authentic reference standards, and publishing the findings, the scientific community provides an objective assessment that is not based on anecdotal reports or faith, but on empirical evidence. chemrxiv.orgapple.com This process is fundamental to ensuring public safety and advancing a clear understanding of psychoactive compounds. chemrxiv.org
Research Gaps and Future Directions in Psilomethoxin Studies
Elucidation of Comprehensive Pharmacological Profiles and Receptor Selectivity
A fundamental gap in the scientific understanding of Psilomethoxin is the complete absence of pharmacological data. Its effects on the human body, particularly its interactions with neural receptors, are entirely unknown. Future research must prioritize the elucidation of its comprehensive pharmacological profile and receptor selectivity to determine its potential neurobiological activity.
The primary targets for investigation would be the serotonin (B10506) (5-HT) receptors, given that its structural analogues, psilocin and 5-MeO-DMT, are both serotonergic psychedelics. nih.govacs.org However, these related compounds exhibit distinct pharmacological profiles. Psilocin, the active metabolite of psilocybin, acts primarily as a non-selective serotonin receptor agonist, with its psychedelic effects mediated specifically by its agonism of the 5-HT2A receptor. wikipedia.orgnih.gov In contrast, 5-MeO-DMT shows a high affinity for the 5-HT1A receptor, with some studies suggesting its selectivity for 5-HT1A is 300–1,000 times greater than for 5-HT2A. nih.govfrontiersin.org
This divergence in the primary receptor targets of its closest chemical relatives makes this compound an object of scientific curiosity. Determining its binding affinities and functional activity at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) is a critical first step. nih.govnih.gov Such studies would clarify whether its profile more closely resembles psilocin, 5-MeO-DMT, or if it possesses a unique pharmacological signature. This knowledge is essential for hypothesizing its potential effects and is a prerequisite for any further preclinical investigation. plos.org
Table 1: Comparison of Receptor Affinity (Ki, nM) for this compound's Structural Analogues Note: Lower Ki values indicate higher binding affinity. Data is compiled from various studies and methodologies, leading to ranges.
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
|---|---|---|---|
| Psilocin (active form of Psilocybin) | 146-152 nM nih.gov | 120-173 nM nih.gov | 79-311 nM nih.gov |
| 5-MeO-DMT | < 10 nM frontiersin.org | >1,000 nM frontiersin.org | Data varies |
| This compound | Unknown | Unknown | Unknown |
Advanced Preclinical Neurobiological Investigations of Molecular and Cellular Mechanisms
Following the establishment of a basic pharmacological profile, the next crucial research direction involves advanced preclinical investigations into the molecular and cellular mechanisms of this compound. Currently, no such studies exist. The goal of this future research would be to understand how the compound's receptor-level interactions translate into downstream neurobiological effects. nih.gov
Preclinical research on other psychedelics has provided a roadmap for these potential investigations. Studies on compounds like psilocybin and LSD have explored their impact on neuroplasticity, including effects on synaptic growth, the complexity of dendrites, and the formation of new synapses. nih.govnih.gov Research has also pointed to the role of these substances in stimulating the production of Brain-Derived Neurotrophic Factor (BDNF) and activating Tropomyosin receptor kinase B (TrkB), which are vital for neuronal survival and growth. nih.gov Furthermore, the anti-inflammatory properties of certain psychedelics are an emerging area of interest. nih.gov
Future preclinical studies on this compound would need to utilize both in vitro (cell-based) and in vivo (animal model) approaches. frontiersin.org These investigations would aim to answer questions such as:
Does this compound promote structural and functional synaptic plasticity in cortical neurons?
Does it influence neurogenesis or the expression of key growth factors like BDNF? mdpi.com
What are the downstream intracellular signaling cascades activated by its receptor binding? nih.gov
Does it exhibit anti-inflammatory or immunomodulatory effects within the central nervous system? nih.govmdpi.com
Understanding these molecular and cellular mechanisms is essential for bridging the gap between basic pharmacology and any potential therapeutic relevance. nih.govfrontiersin.org
Development of Robust Analytical Standards and Methodologies for Definitive Identification and Quantification
A significant and immediate barrier to any research on this compound is the lack of robust, validated analytical methods for its definitive identification and quantification. This gap is highlighted by investigations into materials from the "Church of this compound," which claimed to be producing the compound. chemrxiv.orgkykeonanalytics.com
These investigations employed highly sensitive techniques like ultra-performance liquid chromatography with high-resolution mass spectrometry (UPLC-HRMS). chemrxiv.orgresearchgate.net However, a primary challenge was the non-existence of a certified analytical reference standard for this compound. chemrxiv.orgkykeonanalytics.com Researchers were forced to screen for the compound by comparing their results to a library of known tryptamine (B22526) standards, such as psilocybin, psilocin, and 5-MeO-DMT. chemrxiv.orgresearchgate.net The analyses concluded that this compound was not present, as its mass-to-charge ratio was not detected. chemrxiv.orgresearchgate.net
Therefore, a critical and foundational step for all future research is the chemical synthesis and purification of an authentic, high-purity this compound reference standard. The synthesis reported in 1965 could provide a starting point. wikipedia.org Once a standard is available, the following can be developed:
Definitive Identification Methods: Validated methods using techniques like LC-MS/MS and GC-MS can be established to unambiguously identify this compound in any given matrix, whether it be a synthetic reaction mixture or a biological sample.
Quantitative Assays: Robust and reliable quantitative methods are needed to measure the precise concentration of the compound. This is essential for pharmacological studies, pharmacokinetic analysis, and ensuring the purity of research material. researchgate.netchemrxiv.org
Without a reference standard, the scientific community cannot verify the presence of this compound, control for purity, or conduct reproducible experiments. The development of these analytical tools is the gateway to all other areas of this compound research.
Table 2: Summary of Analytical Investigations into Purported this compound Samples
| Study Focus | Methodology Used | Key Challenge | Finding |
|---|---|---|---|
| Analysis of "Church of this compound" material | UPLC-HRMS chemrxiv.orgresearchgate.net | Absence of a this compound reference standard. chemrxiv.org | No this compound detected. Psilocybin, psilocin, and baeocystin (B1212335) were identified. chemrxiv.org |
| Independent lab analysis of church sacrament | Untargeted extraction with Methanol, subsequent analysis kykeonanalytics.com | Lack of a reference standard; claims that the compound is not suitable for GC-MS testing. kykeonanalytics.com | Results align with other labs, identifying psilocin and psilocybin, but not this compound. kykeonanalytics.com |
Q & A
Q. What analytical methods are recommended for identifying and quantifying Psilomethoxin in complex biological matrices?
Answer : Use hyphenated techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to differentiate this compound from structurally similar compounds (e.g., psilocybin). Validate methods via spike-and-recovery experiments in target matrices (e.g., plasma, neuronal tissue) to assess accuracy (85–110%) and precision (CV <15%) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects.
Q. How can researchers ensure the stability of this compound during in vitro pharmacological assays?
Answer : Conduct stability studies under assay conditions (pH, temperature, light exposure) using UPLC-UV or HPLC-DAD . For light-sensitive compounds, use amber vials and minimize exposure. Pre-test degradation kinetics to define acceptable time windows for experiments .
Q. What in vivo models are suitable for preliminary neurobehavioral studies of this compound?
Answer : Rodent models (e.g., C57BL/6 mice) are standard for assessing serotonin receptor modulation. Use open-field tests (locomotor activity) and elevated plus maze (anxiety-like behavior) with dose-response designs (e.g., 0.1–10 mg/kg). Include positive controls (e.g., psilocybin) and blinded scoring to reduce bias .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s receptor binding affinity versus functional activity?
Answer : Combine radioligand displacement assays (e.g., 5-HT2A receptor) with calcium flux assays or β-arrestin recruitment assays . Use Schild regression analysis to distinguish competitive vs. allosteric effects. Replicate findings across ≥3 independent cell batches to address variability in receptor expression systems .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?
Answer : Apply four-parameter logistic models (e.g., Hill equation) to fit sigmoidal curves. Use Akaike Information Criterion (AIC) to compare models (linear vs. non-linear). For skewed data, employ non-parametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc) .
Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible neuroimaging studies?
Answer : Implement Quality by Design (QbD) principles during synthesis. Characterize each batch via NMR purity (>98%), HPLC chromatograms , and residual solvent analysis . Share raw spectral data in supplementary materials to enable cross-lab validation .
Q. What ethical frameworks are critical for designing human trials involving this compound?
Answer : Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions. For early-phase trials, prioritize safety endpoints (e.g., adverse event frequency) and use DSMBs (Data Safety Monitoring Boards) for interim analyses. Include exclusion criteria for psychiatric history to mitigate risks .
Q. How should conflicting results between preclinical and clinical this compound studies be reconciled?
Answer : Conduct systematic reviews with species-specific subgroup analyses (e.g., rodent vs. primate models). Use in silico pharmacokinetic modeling (e.g., GastroPlus) to adjust for interspecies differences in metabolism. Publish negative results to reduce publication bias .
Methodological Guidelines
- Data Transparency : Archive raw datasets in repositories like Zenodo or ICPSR with unique DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : For contradictory findings, host pre-publication peer workshops to review analytical pipelines and statistical assumptions .
- Reproducibility : Document protocols using BRIDGE criteria (Biological and Chemical Indexes for Rigor, Reproducibility, and Transparent Experimental Design) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
